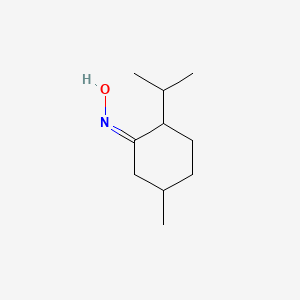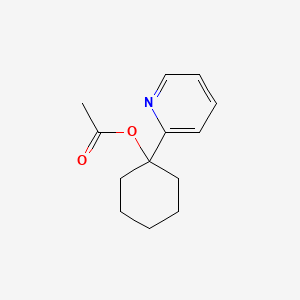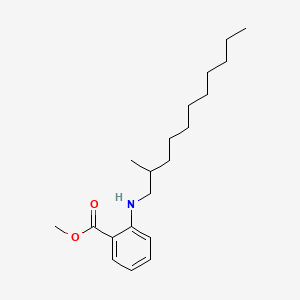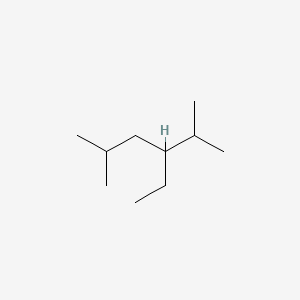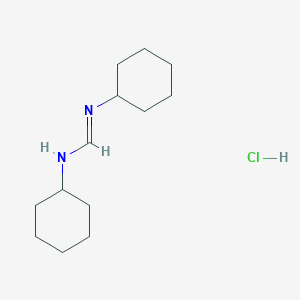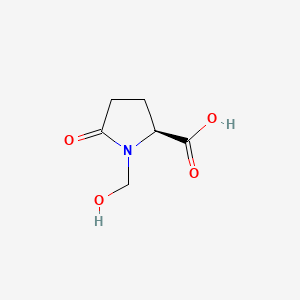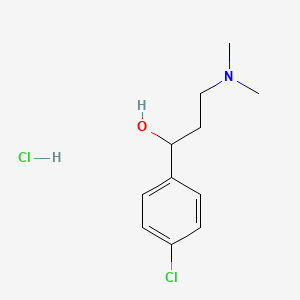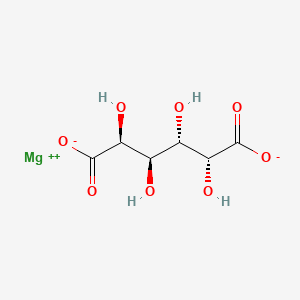
Magnesium galactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium galactarate can be synthesized through the reaction of galactaric acid with magnesium salts. One common method involves the reaction of galactaric acid with magnesium hydroxide or magnesium carbonate in an aqueous solution. The reaction typically proceeds at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting galactaric acid with magnesium oxide or magnesium hydroxide under controlled conditions. The reaction is usually carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Magnesium galactarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxalate and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium salts.
Substitution: The compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products Formed:
Oxidation: Magnesium oxalate and other carboxylate salts.
Reduction: Different magnesium salts depending on the reducing agent used.
Substitution: New magnesium complexes with different ligands.
Scientific Research Applications
Magnesium galactarate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
Magnesium galactarate can be compared with other magnesium carboxylates, such as magnesium oxalate and magnesium citrate:
Magnesium Oxalate: Similar to this compound, it is used as a precursor for magnesium oxide.
Magnesium Citrate: This compound is commonly used as a dietary supplement and has different applications compared to this compound, which is more focused on catalysis and material science.
Comparison with Similar Compounds
- Magnesium oxalate
- Magnesium citrate
- Magnesium acetate
Properties
CAS No. |
76268-89-8 |
|---|---|
Molecular Formula |
C6H8MgO8 |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
magnesium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Mg/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChI Key |
BHUHZIVZTZACBR-UEXKISHTSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Mg+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


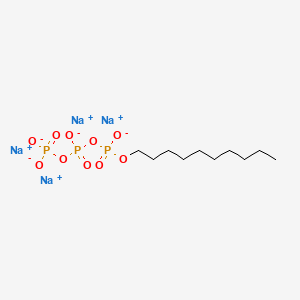

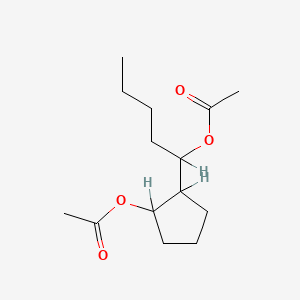
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
